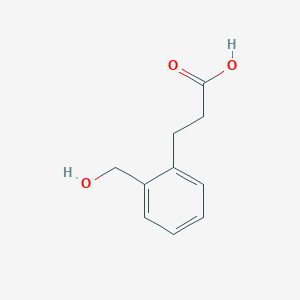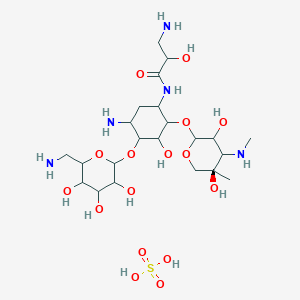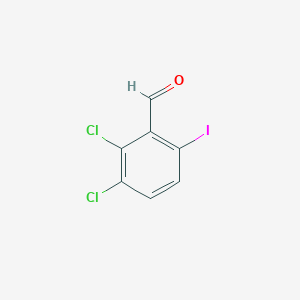![molecular formula C12H17ClN2O B14781513 2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14781513.png)
2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a methylbutanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide typically involves the reaction of 3-chlorobenzylamine with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-N-[(4-chlorophenyl)methyl]-3-methylbutanamide: Similar structure with a chlorine atom at the 4-position of the phenyl ring.
2-amino-N-[(3-bromophenyl)methyl]-3-methylbutanamide: Similar structure with a bromine atom instead of chlorine.
2-amino-N-[(3-chlorophenyl)methyl]-3-ethylbutanamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the methylbutanamide backbone. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H17ClN2O |
|---|---|
Peso molecular |
240.73 g/mol |
Nombre IUPAC |
2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)11(14)12(16)15-7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16) |
Clave InChI |
KZSRJEGSKMPYFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NCC1=CC(=CC=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


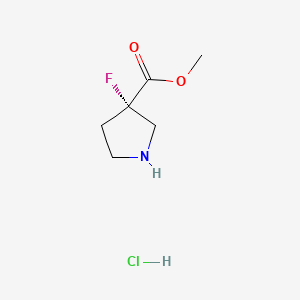
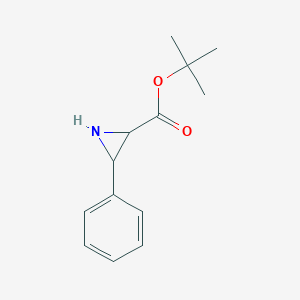
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
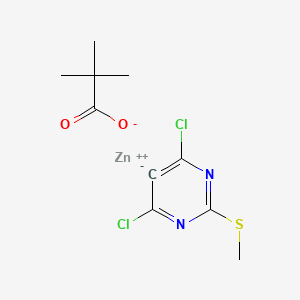

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)


![5-[Bis(2-chloroethyl)amino]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B14781490.png)
